2-Ethenylbutanedioic acid
Description
Historical Context and Prior Research Significance
The history of 2-Ethenylbutanedioic acid is best understood within the broader context of dicarboxylic acid and vinyl compound research. Dicarboxylic acids, organic compounds containing two carboxylic acid groups, have been fundamental to organic chemistry since the characterization of compounds like succinic acid and oxalic acid. wikipedia.orgchemeurope.com The study of unsaturated dicarboxylic acids gained momentum with well-known isomers such as maleic and fumaric acid, which helped establish principles of stereoisomerism and reactivity. molport.comyoutube.com
The synthesis of molecules containing vinyl groups (H₂C=CH−) became a major focus in the early 20th century with the rise of polymer chemistry. nuu.uzgoogle.com Methods for producing vinyl esters, often through reactions involving acetylene or the transvinylation of carboxylic acids with vinyl acetate (B1210297), were developed to create monomers for a wide range of polymers. nuu.uzresearchgate.netresearchgate.net While specific historical accounts detailing the first synthesis of this compound are scarce in published literature, its conceptual foundation lies at the intersection of these two established areas of chemical synthesis. Research into related compounds, such as copolymers of N-vinylsuccinamic acid (a derivative of succinic acid), demonstrates the long-standing interest in combining vinyl functionality with a dicarboxylic acid-derived backbone for polymer applications. researchgate.net
Scope and Relevance in Contemporary Chemical Sciences
In modern chemical science, the relevance of a molecule like this compound is primarily theoretical, based on its bifunctional nature. The structure contains two distinct and valuable reactive sites: a polymerizable vinyl group and two carboxylic acid groups. This combination suggests potential as a specialty monomer or cross-linking agent in materials science.
The vinyl group can undergo free-radical polymerization, similar to common monomers like acrylic acid or vinyl acetate. mdpi.comrjpbcs.com This could theoretically produce a homopolymer, poly(this compound), or it could be incorporated as a co-monomer to introduce carboxylic acid functionality into other polymer chains. The pendant carboxylic acid groups would enhance hydrophilicity, adhesion, and provide sites for further chemical modification or cross-linking.
The two carboxylic acid groups allow it to act as a monomer in polycondensation reactions, forming polyesters (with diols) or polyamides (with diamines). Succinic acid-based polyesters, for example, are known for their biocompatibility and biodegradability, suggesting that polymers derived from this compound could be explored for biomedical applications. researchgate.net The presence of the vinyl group would offer a site for post-polymerization modification, such as grafting or curing, a strategy employed with other functional polymers. nih.gov
Structural Features and Nomenclature in Scholarly Discourse
The formal IUPAC name for the compound is This compound . An analysis of the name reveals its precise structure:
Butanedioic acid: This indicates a four-carbon chain with carboxylic acid (-COOH) groups at both ends (positions 1 and 4). This core structure is commonly known as succinic acid. wikipedia.org
2-Ethenyl: This specifies that a vinyl group (-CH=CH₂) is attached to the second carbon of the main chain.
The molecular formula of the compound is C₅H₆O₄. It is crucial to distinguish this compound from its more widely studied isomers, which have the same molecular formula but different arrangements of atoms. The primary isomers include:
Itaconic acid (2-Methylenesuccinic acid): The double bond is exocyclic to the carbon chain (a methylene group attached to the second carbon).
Citraconic acid (cis-2-Methyl-2-butenedioic acid): The double bond is within the main carbon chain, and the methyl and carboxylic acid groups are on the same side of the double bond.
Mesaconic acid (trans-2-Methyl-2-butenedioic acid): The double bond is within the main carbon chain, and the methyl and carboxylic acid groups are on opposite sides of the double bond.
The unique structure of this compound, with the double bond located on a side chain rather than being part of the main backbone or exocyclic to it, differentiates its chemical and steric properties from these common isomers.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol |
| IUPAC Name | This compound |
| Synonym | 2-Vinylsuccinic acid |
| SMILES String | C=CC(CC(=O)O)C(=O)O |
| Predicted pKa (strongest acidic) | ~3.8 |
| Predicted LogP | ~-0.2 |
Note: These values are computationally predicted and may differ from experimental values.
Structure
2D Structure
3D Structure
Properties
CAS No. |
105803-30-3 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-ethenylbutanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2,4H,1,3H2,(H,7,8)(H,9,10) |
InChI Key |
FJZNROVGLPJDEE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis Methodologies of 2 Ethenylbutanedioic Acid and Its Derivatives
Chemical Synthetic Routes
The chemical synthesis of 2-ethenylbutanedioic acid, more commonly known as itaconic acid, and its derivatives involves several established methodologies. While biological routes are often favored for industrial production due to economic and environmental factors, chemical synthesis remains crucial for specific applications and research purposes. oup.comresearchgate.net
Precursor Compounds and Starting Materials
A variety of precursor compounds can be utilized for the chemical synthesis of this compound. The selection of a particular starting material often depends on factors such as availability, cost, and the desired purity of the final product. Some notable precursors include:
Citric Acid: The thermal decomposition of citric acid was one of the earliest methods to produce itaconic acid. oup.com
Succinic Acid and its Derivatives: Derivatives of succinic acid or succinic acid anhydride (B1165640) can serve as monomers in certain polymerization reactions that may lead to structures related to this compound. googleapis.com
Maleic Acid and Maleic Anhydride: These compounds are also potential precursors in various chemical transformations. googleapis.comgoogle.com
2-Ethylbutan-1-ol and Formic Acid: A Grignard reaction involving 2-ethylbutan-1-ol and formic acid in the presence of sulfuric acid represents a synthetic route to the parent compound. smolecule.com
Table 1: Key Precursor Compounds for Chemical Synthesis
| Precursor Compound | Role in Synthesis |
|---|---|
| Citric Acid | Thermal decomposition leads to itaconic acid. oup.com |
| Succinic Acid/Anhydride | Can act as a monomer in related polymer synthesis. googleapis.com |
| Maleic Acid/Anhydride | Potential starting material for various synthetic pathways. googleapis.comgoogle.com |
| 2-Ethylbutan-1-ol | Reacts with formic acid in a Grignard reaction. smolecule.com |
Reaction Pathways and Synthetic Strategies
The conversion of precursors to this compound involves a series of chemical reactions. These pathways are designed to efficiently construct the desired carbon skeleton and introduce the necessary functional groups.
A general overview of reaction pathways includes:
Dehydration and Decarboxylation: The synthesis from citric acid involves a combination of dehydration and decarboxylation reactions, typically at elevated temperatures.
Electrophilic Addition: Alkenes can undergo electrophilic addition reactions with reagents like hydrogen halides or halogens to introduce functionality. physicsandmathstutor.com
Nucleophilic Substitution: Haloalkanes, which can be formed from alkenes, can undergo nucleophilic substitution to introduce groups like nitriles or hydroxyls. physicsandmathstutor.com
Polymerization: In some contexts, this compound or its derivatives are used as monomers in copolymerization reactions, for instance with vinylidene chloride. googleapis.comgoogle.com
The efficiency of these pathways is a critical factor, considering aspects like atom economy and percentage yield to minimize waste and maximize the desired product. monash.edu
Derivatization Pathways (e.g., ester formation, acid chloride synthesis)
The carboxylic acid groups of this compound allow for a variety of derivatization reactions, leading to a range of compounds with tailored properties.
Esterification: The reaction of this compound with alcohols, often in the presence of an acid catalyst, yields esters. youtube.com For example, 1,4-dimethyl 2-ethenylbutanedioate is a known derivative. googleapis.comjustia.com Esterification can also be achieved using biocatalysts like lipases. rsc.org A common laboratory method involves using BF3 in methanol. restek.com
Acid Chloride Synthesis: Carboxylic acids can be converted to the more reactive acid chlorides using reagents like thionyl chloride (SOCl₂). youtube.com These acid chlorides, such as ethenyl-butanedioic acid chlorides, are valuable intermediates for further synthesis, including the formation of amides. epo.org
Amide Formation: Acid chlorides can react with ammonia (B1221849) or primary amines to form amides. youtube.com
Silylation: For analytical purposes, such as gas chromatography, the carboxylic acid groups can be derivatized by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. restek.comsigmaaldrich.com
Table 2: Common Derivatization Reactions of this compound
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or BF₃-Methanol youtube.comrestek.com | Ester (e.g., 1,4-dimethyl 2-ethenylbutanedioate) googleapis.com |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) youtube.com | Acid Chloride |
| Amide Formation | Acid Chloride, Ammonia/Amine youtube.com | Amide |
| Silylation (for GC analysis) | BSTFA or MSTFA restek.comsigmaaldrich.com | Trimethylsilyl (TMS) ester |
Stereochemical Considerations in Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical synthesis. wikipedia.org For a molecule like this compound, which has a double bond, geometrical isomerism (cis/trans or E/Z) is a key consideration. uou.ac.in The synthesis of specific stereoisomers often requires stereoselective or stereospecific reactions.
Geometrical Isomers: The arrangement of substituents around the carbon-carbon double bond can lead to different isomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign E/Z notation based on the priority of the groups attached to the double-bonded carbons. uou.ac.in
Control of Stereochemistry: Achieving a desired stereochemical outcome often involves the use of chiral catalysts or auxiliaries. For instance, in aldol (B89426) reactions, the geometry of the enolate can influence the stereochemistry of the product. youtube.com Models like the Zimmerman-Traxler model help predict the stereochemical outcome of such reactions. youtube.com The creation of a specific stereoisomer is crucial as different isomers can have different physical and biological properties. wikipedia.org
Biotechnological Production Approaches
The industrial production of itaconic acid is predominantly achieved through microbial fermentation, a process that offers a sustainable alternative to chemical synthesis by utilizing renewable resources. nih.govnih.gov
Microbial Fermentation and Biocatalysis for Carboxylic Acid Synthesis
Microbial fermentation is a cornerstone of industrial biotechnology for producing a wide range of chemicals, including carboxylic acids like itaconic acid.
Producing Microorganisms: Several microorganisms are capable of producing itaconic acid, including species of Ustilago and Candida. frontiersin.orgnews-medical.net However, the filamentous fungus Aspergillus terreus is the most commonly used organism for industrial production due to its ability to produce high titers of itaconic acid, with some strains reaching concentrations of over 80 g/L. oup.comfrontiersin.orgnews-medical.net
Biosynthetic Pathway: In Aspergillus terreus, itaconic acid is synthesized from the Krebs cycle intermediate, cis-aconitate. news-medical.net The key enzyme in this pathway is cis-aconitate decarboxylase (CadA), which catalyzes the decarboxylation of cis-aconitate to form itaconic acid. frontiersin.org
Fermentation Process: The production of itaconic acid via fermentation is typically carried out in a submerged culture using a carbohydrate source, such as glucose or starch. nih.govthuenen.degoogle.com The process requires careful control of various parameters, including pH, oxygen supply, and nutrient concentrations, to optimize product yield and productivity. thuenen.denih.gov Recent process optimization strategies, such as pH control, have led to significantly increased final titers, reaching up to 160 g/L. nih.gov
Biocatalysis: Biocatalysis involves the use of isolated enzymes to perform specific chemical transformations. Carboxylic acid reductases (CARs) are a class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes, which are versatile chemical intermediates. nih.govsci-hub.seunl.edu This biocatalytic approach offers a route to various chemicals from renewable carboxylic acid feedstocks under mild reaction conditions. rsc.org
Table 3: Microorganisms in Itaconic Acid Production
| Microorganism | Key Characteristics |
|---|---|
| Aspergillus terreus | Dominant industrial producer, capable of high titers (>80 g/L). frontiersin.orgnews-medical.net |
| Aspergillus itaconicus | One of the first species identified for itaconic acid production. frontiersin.org |
| Ustilago zeae | Another fungal species capable of producing itaconic acid. frontiersin.orgnews-medical.net |
| Candida sp. | A yeast species that can also produce itaconic acid. frontiersin.orgnews-medical.net |
Metabolic Engineering Strategies for Enhanced Biosynthesis
The primary industrial producer of itaconic acid is the filamentous fungus Aspergillus terreus. wisdomlib.orgfrontiersin.org Its biosynthetic pathway originates from the tricarboxylic acid (TCA) cycle in the mitochondria. mdpi.com Key enzymatic steps involve the conversion of the TCA cycle intermediate, cis-aconitate, into itaconic acid by the enzyme cis-aconitate decarboxylase (CadA). frontiersin.orgmdpi.com The transport of intermediates and the final product across mitochondrial and plasma membranes is also crucial. Consequently, metabolic engineering efforts have largely focused on a key gene cluster identified in A. terreus which includes:
cadA : Encodes the essential enzyme cis-aconitate decarboxylase. frontiersin.orgjmb.or.kr
mttA : Encodes a mitochondrial transporter protein responsible for exporting cis-aconitate from the mitochondria to the cytosol. jmb.or.krbiorxiv.org
mfsA : Encodes a major facilitator superfamily (MFS) transporter for secreting itaconic acid out of the cell. jmb.or.krbiorxiv.org
Overexpression of these genes, individually or in combination, has been a successful strategy. For instance, overexpressing cadA and mfsA in A. terreus has demonstrated positive effects on itaconic acid productivity. jmb.or.kr
Beyond the native producer A. terreus, researchers are engineering other microorganisms to serve as robust cell factories. Aspergillus niger, known for its high-level production of citric acid (a precursor to IA), is a promising candidate. frontiersin.orgnih.gov By introducing the cadA gene from A. terreus into A. niger, scientists have successfully rerouted its metabolic pathway towards itaconic acid production. frontiersin.orgnih.gov Co-expression of the aconitase gene (acoA) and cadA in an industrial A. niger strain led to a 71.4% increase in IA concentration compared to expressing cadA alone, achieving a titer of 7.2 g/L. nih.gov
The non-conventional yeast Yarrowia lipolytica has also emerged as a highly promising host. Metabolic engineering efforts have achieved titers as high as 130.5 g/L through strategies that combine multi-gene integration with the inactivation of competing pathways. usamvcluj.ronih.gov By blocking the transport of byproducts like citric and isocitric acids and introducing heterologous transporters from A. terreus and Ustilago maydis, researchers have enhanced the selective production of itaconic acid, achieving the highest reported yield in yeast (0.343 mol IA/mol glucose). nih.gov
Other engineering approaches include:
Pathway Regulation : Manipulating global regulators, such as LaeA in Aspergillus pseudoterreus, can improve IA yield by increasing the expression of key biosynthetic enzymes. bohrium.com
Precursor Supply Enhancement : Increasing the availability of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) is a common strategy to boost the production of target molecules. mdpi.com In the context of IA, ensuring a robust flux through glycolysis to the TCA cycle is critical. mdpi.com
Host Selection : Organisms like Komagataella phaffii (formerly Pichia pastoris) are being engineered to utilize alternative carbon sources, such as methanol, for IA production, reaching titers of 55 g/L. nih.gov
| Organism | Engineering Strategy | IA Titer (g/L) | Reference |
|---|---|---|---|
| Aspergillus niger | Co-expression of acoA and cadA genes | 7.2 | nih.gov |
| Yarrowia lipolytica | Multi-gene integration and transport engineering | 130.5 | usamvcluj.ro |
| Pichia kudriavzevii | Expression of A. terreus cadA, overexpression of mitochondrial transporter, knockout of isocitrate dehydrogenase | 1.3 | mdpi.com |
| Komagataella phaffii | Integration of A. terreus genes (cadA, mttA, mfsA) and process optimization on methanol | 55 | nih.gov |
| Saccharomyces cerevisiae | Introduction of cadA from A. oryzae | 0.16 | mdpi.com |
Substrate Selection and Bioprocess Optimization
The economic viability of fermentative this compound production is heavily dependent on substrate costs and bioprocess efficiency. mdpi.com While glucose is a common and effective substrate, research has increasingly focused on utilizing cheaper, renewable, and non-food feedstocks to create a more sustainable and cost-competitive process. wisdomlib.orgnih.gov
Substrate Selection
A diverse range of alternative substrates is being explored, including agro-industrial wastes and byproducts. wisdomlib.org These feedstocks offer a promising route to lower production costs but can introduce challenges related to impurities and complex composition. wisdomlib.orgmdpi.com
Lignocellulosic Biomass : Hydrolysates from sources like corn stover, wheat straw, and sorghum bran are rich in glucose and xylose and have been successfully used for IA production. mdpi.combohrium.com
Starch : Raw materials such as potatoes, wheat, and corn are abundant sources of starch. oup.com Potato starch waste, for example, has been used for IA production by A. terreus. nih.gov Certain strains, like Ustilago cynodontis, can directly metabolize starch due to their native amylolytic enzymes. oup.com
Crude Glycerol (B35011) : A major byproduct of biodiesel production, crude glycerol is an attractive, low-cost substrate. nih.gov It has been successfully used to produce IA with titers reaching 27.6 g/L. mdpi.com
Food Waste : Rich in carbohydrates and proteins, food waste hydrolysates have been used as a substrate, with a thermophilic A. terreus strain achieving an IA concentration of 41.1 g/L. mdpi.com
Molasses and Thick Juice : Byproducts from the sugar industry, such as beet molasses and thick juice, are viable feedstocks for producers like Ustilago species, which are less sensitive to the impurities often found in these crude substrates. mdpi.comoup.com
| Substrate | Microorganism | IA Titer (g/L) | Reference |
|---|---|---|---|
| Glucose | Aspergillus terreus (wild type) | 160 | nih.gov |
| Food Waste Hydrolysate | Aspergillus terreus | 41.1 | mdpi.com |
| Thick Juice (Sugar Beet) | Ustilago sp. | ~50 | mdpi.com |
| Glycerol | Aspergillus terreus | 27.6 | mdpi.com |
| Potato Starch Waste | Aspergillus terreus | Not specified, focus on optimization | nih.gov |
| Methanol | Komagataella phaffii (engineered) | 55 | nih.gov |
Bioprocess Optimization
Fine-tuning fermentation parameters is critical for maximizing IA titers, yields, and productivity. wisdomlib.org Key parameters that are frequently optimized include pH, temperature, aeration, and nutrient concentrations.
pH Control : The pH of the fermentation medium has a significant impact on both fungal growth and IA production. nih.gov For A. terreus, maintaining a low pH is generally favorable for IA synthesis. A detailed investigation revealed that controlling the pH at 3.4 during the production phase was crucial for achieving an exceptionally high titer of 160 g/L. nih.gov
Temperature : The optimal temperature for fermentation is typically around 30-37°C. wisdomlib.orgresearchgate.net For methanol-based production with K. phaffii, increasing the fermentation temperature was found to double the IA yield under nitrogen-limiting conditions. nih.gov
Aeration and Dissolved Oxygen (DO) : As an aerobic process, the oxygen supply is vital for cell growth and metabolism. wisdomlib.org Both aeration and agitation speed are managed to maintain adequate DO levels. wisdomlib.org In studies using engineered yeast to produce IA from CO2, optimizing the DO concentration was a key step in enhancing productivity. biorxiv.org
Nutrient Limitation : The availability of nutrients like nitrogen and phosphate (B84403) can act as a switch between cell growth and product formation. Nitrogen limitation is a common strategy to trigger IA production in Ustilago and Yarrowia. nih.govnih.gov Similarly, phosphate concentration can influence yield; a lower phosphate level in one study with A. terreus resulted in an improved yield of 0.58 g/g, although over a longer fermentation time. nih.gov
Fermentation Mode : Fed-batch cultivation is often employed to maintain optimal substrate concentrations and avoid substrate inhibition, leading to high cell densities and product titers. nih.govnih.gov
Through the holistic integration of advanced metabolic engineering with carefully optimized substrates and bioprocess conditions, the biotechnological production of this compound continues to advance toward greater industrial and economic feasibility. usamvcluj.romdpi.com
Reaction Mechanisms and Fundamental Reactivity Studies
Reactivity of the Ethenyl Moiety
The ethenyl group in 2-ethenylbutanedioic acid is susceptible to a variety of addition reactions, a characteristic feature of alkenes.
Hydrogenation: The carbon-carbon double bond of this compound can be readily hydrogenated to produce methylsuccinic acid. rsc.org This reaction is typically carried out using heterogeneous or homogeneous catalysts. For instance, ruthenium-based catalysts have demonstrated high conversion (99%) and selectivity (99%) for methylsuccinic acid. rsc.org Homogeneous catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands like BPPM, have also been employed, achieving high enantioselectivity for the production of (S)-(-)-methylsuccinic acid. oup.com The hydrogenation can be part of a cascade reaction; for example, itaconic acid can be converted to 3-methyl-tetrahydrofuran (3-MTHF) with a Pd–Re/C catalyst, which can then be further processed to produce isoprene (B109036). acs.orgacs.org
Halogenation: As with other alkenes, this compound can undergo halogenation, where a halogen molecule (e.g., Br₂, Cl₂) adds across the double bond. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The bromination of itaconic anhydride (B1165640), a derivative of itaconic acid, at low temperatures followed by dehydrobromination can yield 2-bromomethylmaleic anhydride. wikipedia.org
Table 1: Catalytic Hydrogenation of this compound
| Catalyst | Product | Conversion/Yield | Selectivity | Reference |
| Ruthenium-based | Methylsuccinic acid | 99% | 99% | rsc.org |
| Rh/BPPM complex | (S)-(-)-Methylsuccinic acid | Excellent yield | 90–92% e.e. | oup.com |
| Pd–Re/C | 3-Methyl-tetrahydrofuran (3-MTHF) | ~80% yield | - | acs.org |
This compound and its derivatives can undergo radical polymerization, although it is known to be a sluggish monomer due to steric hindrance. d-nb.infounh.edu The polymerization can be initiated by radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). vot.pl Free-radical polymerization of itaconic acid in aqueous media has been studied, revealing the formation of oligomers and side products. researchgate.net
Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have been successfully applied to itaconic acid derivatives to achieve polymers with high molar masses and narrow polydispersity indices. d-nb.info Organocatalyzed living radical polymerization has also been used to synthesize well-defined linear and star polymers from itaconates. ntu.edu.sg
The ethenyl group of this compound and its anhydride can act as a dienophile in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Itaconic anhydride has been shown to react efficiently with furan (B31954) derivatives like furfuryl alcohol to form a single Diels-Alder adduct. nih.govnih.govacs.org This reaction's success is attributed to the free energy advantages from the anhydride ring-opening and the crystal lattice energy of the product, which overcome the loss of aromaticity in the furan ring. nih.govnih.gov Lewis acids can be used to catalyze Diels-Alder reactions by enhancing the electrophilicity of the dienophile. iitd.ac.incsbsju.edu
Reactivity of the Carboxylic Acid Functionalities
The two carboxylic acid groups of this compound are key to its versatility, allowing for the formation of esters, anhydrides, and amides.
This compound can be esterified with alcohols in the presence of an acid catalyst to form mono- or di-esters. geeksforgeeks.orgsparkl.me The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. nrochemistry.com
The kinetics of the selective esterification of itaconic acid with n-butanol to form monobutyl itaconate have been studied using heterogeneous catalysts. rsc.orgrsc.org The reaction has been found to follow pseudo-second-order kinetics. rsc.org A reusable heteropoly acid catalyst has shown high catalytic activity and selectivity for this reaction. rsc.orgrsc.orgresearchgate.net
Table 2: Kinetic Parameters for Monobutyl Itaconate Synthesis
| Parameter | Value | Conditions | Reference |
| Reaction Order | Pseudo-second-order | 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst | rsc.org |
| Activation Energy | Determined | - | rsc.org |
| Optimal Agitation Rate | 1000 rpm | Itaconic acid, n-butyl alcohol, 118 °C | rsc.org |
Upon heating, this compound can undergo dehydration to form itaconic anhydride, a cyclic anhydride. wikipedia.orgorgsyn.org This process can be achieved by heating itaconic acid in the presence of a catalyst like sulfuric acid. google.com Itaconic anhydride can also be produced by the pyrolysis of citric acid. wikipedia.orgorgsyn.org
The molecule can also participate in intramolecular cyclization reactions. For example, the aza-Michael addition of a primary amine to an itaconate can be followed by an intramolecular amidation-cyclization to form a stable 5-membered N-substituted pyrrolidone ring. nih.gov This cascade reaction is a key step in the synthesis of certain bio-based polyamides from itaconic acid. figshare.com Similarly, polyesters derived from itaconic acid can undergo intramolecular cyclization to form a five-membered lactam, leading to self-degradable polymers. figshare.comacs.org
Amide Formation and Peptide Coupling Considerations
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides. hepatochem.comglobalresearchonline.net This reaction typically involves the condensation of a carboxylic acid and an amine. hepatochem.comlibretexts.org For the reaction to proceed efficiently, the carboxylic acid group generally requires activation. hepatochem.comglobalresearchonline.net
This compound, possessing two carboxylic acid groups, can react with amines to form either mono- or di-amides. The reaction entails splitting out water to create a new bond between the carbonyl carbon and the nitrogen atom. libretexts.org While this reaction can occur directly, it is often very slow at room temperature. libretexts.org
In laboratory and industrial settings, coupling reagents are employed to facilitate this transformation by converting the carboxylic acid into a more reactive intermediate. hepatochem.com Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used for activating carboxylic acids. hepatochem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often required to enhance reaction efficiency and suppress side reactions, particularly racemization in peptide synthesis. hepatochem.comluxembourg-bio.com
Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, T3P) are highly efficient reagents known for rapid reaction times and minimal racemization. hepatochem.comglobalresearchonline.netjpt.com They are often preferred for incorporating sterically hindered amino acids. globalresearchonline.net
The general process for amide formation using a coupling reagent involves two main steps:
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an acylisourea. hepatochem.com
Coupling: The amine then acts as a nucleophile, attacking the activated carbonyl group to form the amide bond. hepatochem.comjpt.com
When considering this compound in peptide coupling, its difunctional nature presents opportunities for creating cross-linked or specialized peptide structures. However, careful control of stoichiometry would be necessary to achieve selective mono-amidation versus di-amidation. The choice of coupling reagent and reaction conditions would be critical to ensure high yields and prevent unwanted side reactions, such as those involving the alkene functionality under harsh conditions. hepatochem.com
Acid-Base Equilibria and Proton Transfer Phenomena
This compound is a diprotic acid, meaning it can donate two protons (H⁺) in a stepwise manner when dissolved in an aqueous solution. physicsandmathstutor.com This behavior is governed by two distinct acid dissociation equilibria, each with its own acid dissociation constant (Ka).
The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. physicsandmathstutor.comtutorchase.com In an acid-base reaction, a proton is transferred from the acid to the base. tutorchase.comlibretexts.org For this compound in water, the proton transfer events are as follows:
First Dissociation: The first carboxylic acid group, being more acidic, donates a proton to a water molecule, forming a hydronium ion (H₃O⁺) and the conjugate base, the hydrogen itaconate anion.
Second Dissociation: The second carboxylic acid group on the hydrogen itaconate anion can then donate its proton to another water molecule, forming another hydronium ion and the itaconate dianion.
These equilibria can be represented by the following equations and constants:
| Step | Equilibrium Reaction | Acid Dissociation Constant |
| 1 | C₅H₆O₄(aq) + H₂O(l) ⇌ H₃O⁺(aq) + C₅H₅O₄⁻(aq) | Ka₁ |
| 2 | C₅H₅O₄⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + C₅H₄O₄²⁻(aq) | Ka₂ |
The equilibrium position of a proton transfer reaction is determined by the relative acid strengths of the species involved; the proton will preferentially reside with the stronger base. libretexts.org The pKa value (pKa = -log Ka) is a measure of acid strength, with a lower pKa indicating a stronger acid. libretexts.org The pH of a solution containing this compound will depend on the concentrations of the different protonated and deprotonated species, which can be calculated if the pKa values are known. physicsandmathstutor.comucla.edu The titration of a diprotic acid like this compound with a strong base would show two equivalence points, corresponding to the sequential neutralization of the two acidic protons. ucla.edu
Combined Functionality Reactivity
The chemical behavior of this compound is dictated by the interplay of its three functional groups: two carboxylic acids and one carbon-carbon double bond.
Intermolecular and Intramolecular Interactions
The physical properties and condensed-phase structure of this compound are governed by various intermolecular forces. libretexts.org These are attractive or repulsive forces that exist between neighboring molecules. wikipedia.org
Hydrogen Bonding: This is the most significant intermolecular force for this compound. libretexts.org The carboxylic acid groups contain a highly polarized O-H bond, allowing them to act as hydrogen bond donors. The carbonyl oxygen (C=O) has lone pairs of electrons and acts as a hydrogen bond acceptor. mdpi.com This leads to strong hydrogen bonds, often resulting in the formation of cyclic dimers in the solid state or in nonpolar solvents, a characteristic feature of carboxylic acids. wikipedia.orglibretexts.org
Dipole-Dipole Interactions: The polar C=O and O-H bonds create a permanent molecular dipole moment. These dipoles lead to electrostatic attractions between the partial positive end of one molecule and the partial negative end of another. libretexts.orgwikipedia.orgyoutube.com
London Dispersion Forces: These temporary, induced-dipole interactions exist in all molecules. libretexts.orglibretexts.org Their strength increases with the size and surface area of the molecule.
| Interaction Type | Description | Participants in this compound |
| Intermolecular | ||
| Hydrogen Bonding | Strong dipole-dipole interaction involving H bonded to N, O, or F. libretexts.org | Between the -COOH group of one molecule and a -COOH group of another. wikipedia.org |
| Dipole-Dipole Interactions | Electrostatic attraction between permanent dipoles in polar molecules. wikipedia.org | Between the polar C=O and O-H bonds of adjacent molecules. libretexts.org |
| London Dispersion Forces | Weak, temporary attractions from instantaneous induced dipoles. libretexts.org | Between all molecules. libretexts.org |
| Intramolecular | ||
| Hydrogen Bonding | A hydrogen bond formed within the same molecule. nih.gov | Potentially between the two -COOH groups, depending on conformation. mdpi.com |
Chelation and Complexation Behaviors
Chelation is a process where a ligand, known as a chelating agent, binds to a central metal ion at two or more points to form a ring-like structure called a chelate. healthline.commdpi.com this compound, upon deprotonation, can act as a chelating agent.
The two carboxylate groups (-COO⁻) can each provide a pair of electrons to coordinate with a metal ion. This makes the itaconate dianion a potential bidentate ligand, binding the metal through two oxygen atoms. This ability to form coordination complexes with metal ions is a key aspect of its reactivity. mdpi.comresearchgate.net The formation of these complexes is often dependent on pH, as the carboxylic acid groups must be deprotonated to become effective ligands.
The interaction is an example of a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the carboxylate groups act as Lewis bases (electron pair donors). The stability of the resulting metal complex depends on several factors, including the nature of the metal ion (its size, charge, and electronic properties), the pH of the solution, and the formation of a stable five- or six-membered chelate ring. nih.gov For instance, it has been noted that ligands containing both hard (like oxygen) and soft (like nitrogen) donor atoms can exhibit selective complexation behavior toward different metal ions. nih.gov While specific studies on the chelation of this compound are not prominent in the search results, its structural similarity to other dicarboxylic acids used in complexation suggests it would exhibit this behavior. researchgate.netjustia.com Chelating agents like EDTA are widely studied for their ability to bind metal ions and are used in various applications. healthline.comnih.govnih.gov
Role in Polymer Science and Macromolecular Engineering
Co-monomer Applications in Polymer Synthesis
The presence of a carbon-carbon double bond allows 2-ethenylbutanedioic acid to participate in chain-growth polymerizations, while its two carboxylic acid groups enable its use in step-growth polymerization. This dual reactivity makes it a valuable co-monomer for introducing specific functionalities and modifying the properties of various polymer systems.
Radical Polymerization Studies
Radical polymerization is a widely used industrial method for producing a variety of polymers. beilstein-journals.org It involves the initiation, propagation, and termination of polymer chains through free radical species. lumenlearning.com this compound and its ester derivatives can be readily copolymerized with a range of vinyl monomers via radical polymerization. For instance, low-yield copolymerization of styrene (B11656) with di-n-alkylitaconates and methyl n-alkylitaconates has been successfully carried out in bulk at 60°C using 2,2'-azobisisobutyronitrile (AIBN) as an initiator. scielo.org These studies allow for the determination of monomer reactivity ratios, which are crucial for understanding and controlling the copolymer composition. scielo.org
The initiation of radical polymerization can be achieved through various methods, including the use of initiators like AIBN or benzoyl peroxide (BPO), which decompose to form radicals that can then react with monomers. libretexts.org In the case of this compound, the initiating radical adds to the double bond, forming a new radical that can propagate the polymer chain. libretexts.org
Step-Growth Polymerization Mechanisms
Step-growth polymerization involves the reaction of bi-functional or multi-functional monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.org This process is fundamentally different from chain-growth polymerization and is characterized by the slow build-up of molecular weight. uomustansiriyah.edu.iq The two carboxylic acid groups of this compound allow it to act as a di-functional monomer in step-growth polymerizations, reacting with diols or diamines to form polyesters and polyamides, respectively. unacademy.comlibretexts.org
A classic example of step-growth polymerization is the formation of polyesters through the reaction of a dicarboxylic acid and a diol. libretexts.org In this process, an ester linkage is formed with the elimination of a small molecule, typically water. unacademy.com The kinetics of such reactions can be influenced by the presence of a catalyst. uomustansiriyah.edu.iq The resulting polymers often exhibit valuable properties such as high strength and flexibility. unacademy.com
Integration into Vinylidene Chloride Copolymers
This compound is frequently incorporated as a co-monomer in vinylidene chloride (VDC) copolymers to enhance their properties. googleapis.comgoogle.com Polyvinylidene chloride (PVDC) itself is known for its excellent barrier properties against water, oxygen, and aromas. wikipedia.org The inclusion of this compound can improve adhesion, dyeability, and other characteristics of the final polymer.
For example, copolymers of vinylidene chloride, n-butyl acrylate (B77674), and itaconic acid (e.g., in a 80:18:2 weight ratio) are utilized in various applications. googleapis.com Similarly, copolymers of vinylidene chloride, methyl acrylate, and itaconic acid (e.g., 90:8:2) are also common. googleapis.com These copolymers find use in applications such as conductive inks and primer layers for supports in various coating technologies. googleapis.comgoogle.com The presence of the carboxylic acid groups from the itaconic acid can be particularly beneficial in these applications.
Table 1: Examples of Vinylidene Chloride Copolymers Incorporating this compound
| Co-monomer 1 | Co-monomer 2 | This compound | Example Ratio (wt%) |
| Vinylidene chloride | n-Butyl Acrylate | Itaconic Acid | 80:18:2 googleapis.com |
| Vinylidene chloride | Methyl Acrylate | Itaconic Acid | 90:8:2 googleapis.com |
| Vinylidene chloride | N-tert-butylacrylamide, n-butyl acrylate | Itaconic Acid | 70:21:5:2 googleapis.com |
| Vinylidene chloride | Vinyl chloride | Itaconic Acid | 70:26:4 googleapis.com |
Copolymerization Parameters and Reactivity Ratios
The composition and structure of a copolymer are determined by the reactivity ratios of the constituent monomers. wikipedia.org The reactivity ratios, denoted as r1 and r2, describe the relative rates at which a propagating chain ending in one monomer adds the same monomer versus the other monomer. copoldb.jp These parameters are crucial for predicting the copolymer composition for a given monomer feed. copoldb.jp
The reactivity ratios for the copolymerization of itaconate esters with styrene have been determined using methods like the Fineman-Ross and Kelen-Tüdös methods. scielo.org For example, in the copolymerization of di-n-alkylitaconates (DI-n) with styrene (S), the reactivity ratios (r1(DI) and r2(S)) were found to vary with the length of the alkyl chain. scielo.org For shorter alkyl chains (n=12, 14, 16), the values were in the range of 0.22-0.28 for the itaconate and 0.19-0.39 for styrene, suggesting a slightly higher incorporation of styrene. scielo.org For longer chains (n=18, 22), the values were between 0.4 and 0.5, with the itaconate showing slightly preferential incorporation. scielo.org The product of the reactivity ratios (r1r2) can indicate the tendency of the monomers to alternate in the polymer chain. sapub.org
Design and Synthesis of Functional Polymers
Functional polymers are macromolecules that possess specific chemical groups that impart desired properties or allow for further chemical modification. nih.gov The synthesis of such polymers can be achieved by polymerizing functional monomers or by post-polymerization modification. nih.gov
Introduction of Carboxylic Acid Functionality into Polymeric Systems
The carboxylic acid group is a versatile functional group in polymer chemistry. ksu.edu.sa Its presence can significantly influence the properties of a polymer, such as its polarity, solubility, and ability to form hydrogen bonds. ksu.edu.sa Carboxylic acids can also serve as reactive sites for further chemical transformations. universalclass.com
This compound is an excellent monomer for introducing carboxylic acid functionality into polymers. Its two carboxyl groups can be incorporated into the polymer backbone or as pendant groups, depending on the polymerization method. The introduction of these acidic groups can enhance properties like adhesion, which is why it is used in formulations for adhesives and coatings. nih.gov For example, in pressure-sensitive adhesives, 2-ethylhexyl acrylate is often copolymerized with acrylic acid to improve performance. nih.gov Similarly, the incorporation of this compound provides these desirable carboxylic acid functionalities. The synthesis of polymers containing carboxylic acid groups can also be achieved through the oxidation of primary alcohols or aldehydes in a polymer chain or by reacting a polymer-bound Grignard reagent with carbon dioxide. pressbooks.pub
Crosslinking and Network Formation
The presence of a vinyl group in the this compound monomer unit is fundamental to its role in forming crosslinked polymer networks. This functionality allows polymers incorporating itaconic acid to be crosslinked through various mechanisms, including radical and ultraviolet (UV) curing processes, transforming them into robust, insoluble materials. rsc.orgtuni.fi
The density of this network structure can be precisely controlled by the concentration of itaconic acid incorporated into the polymer backbone. Research on polyesters derived from itaconic acid has demonstrated a direct correlation between the amount of the unsaturated acid and the resulting crosslinking density. rsc.org In one study, polyesters containing 5, 10, and 15% itaconic acid were synthesized and subsequently crosslinked using a thermal initiator. rsc.org As the proportion of itaconic acid increased, so did the degree of crosslinking, which was quantified by the amount of polymer that became insoluble in chloroform. rsc.org The polyester (B1180765) with 15% itaconic acid achieved the highest insoluble fraction at 90.9%. rsc.org This study also highlighted the rapid curing speed of itaconic acid's double bond, which reached full conversion within 20 minutes. rsc.org
Table 1: Effect of Itaconic Acid Content on Polyester Crosslinking
| Itaconic Acid Content in Prepolymer (%) | Crosslinking Initiator | Insoluble Fraction (%) rsc.org |
|---|---|---|
| 5 | Benzoyl Peroxide | Not Specified |
| 10 | Benzoyl Peroxide | Not Specified |
| 15 | Benzoyl Peroxide | 90.9 |
Crosslinking can also be achieved through other methods, such as selective aza-Michael addition when diamines are used, or through UV-initiated radical crosslinking. rsc.org For instance, hydrogel microspheres have been prepared from itaconic acid-based polyesters by initiating crosslinking with an aqueous solution of ammonium (B1175870) persulfate. rsc.org Another approach involves the Langmuir-Blodgett technique to create ultrathin, two-dimensional polymer networks. kchem.org In this method, itaconic acid copolymers are complexed with other polymers and a template molecule; subsequent heat treatment forms covalent imide or amide linkages, creating a stable, crosslinked film. kchem.org
Polymer Analogous Reactions and Post-Polymerization Modification
The unique structure of this compound, particularly its exo-chain C=C double bond, makes polymers derived from it a prime substrate for post-polymerization modification. rsc.org This allows for the introduction of new functional groups after the main polymer chain has been formed, enabling the tailoring of material properties for specific applications. frontiersin.org
A highly effective method for modifying itaconic acid-containing polymers is the Michael addition reaction. rsc.org The electron-deficient double bond is susceptible to nucleophilic attack by various compounds, most notably thiols (thio-Michael addition) and amines (aza-Michael addition). rsc.orgacs.org These reactions have been shown to proceed with high efficiency, often achieving yields of over 90%. rsc.org For example, polyesters derived from itaconic acid have been successfully functionalized with a range of nucleophiles, including sterically demanding primary amines, at low temperatures. rsc.orgacs.org The efficiency of the aza-Michael addition can be further enhanced through catalysis; one study demonstrated that using reusable iodine on acidic alumina (B75360) as a catalyst dramatically reduced the reaction time for adding diethylamine (B46881) to an itaconate polyester. frontiersin.org
Another versatile route for post-polymerization modification involves using poly(itaconic anhydride) as a reactive polymer intermediate. wiley.com The anhydride (B1165640) groups along the polymer chain can readily react with nucleophiles. Hydrolysis with water converts the polymer to poly(itaconic acid), while reactions with alcohols or amines yield the corresponding esters and poly(N-substituted itaconamic acid)s, respectively. wiley.com This method provides access to a range of functional polymers that can be difficult to synthesize by direct polymerization of their respective monomers. wiley.com
More advanced modification strategies include "click chemistry" reactions. In one approach, the itaconic acid monomer itself is first modified to include clickable alkyne groups on its carboxylic acid functions. rsc.orgrsc.org This new monomer is then polymerized, and the resulting polymer, bearing pendant alkyne groups, can be further functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.orgrsc.org
Table 2: Examples of Post-Polymerization Modification Reactions on Itaconic Acid-Based Polymers
| Polymer Type | Modification Reaction | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Itaconate Polyester | Aza-Michael Addition | Primary/Secondary Amines (e.g., sec-butylamine, diethylamine) | Amine Pendants | rsc.orgfrontiersin.orgacs.org |
| Itaconate Polyester | Thio-Michael Addition | Mercaptans (e.g., benzyl (B1604629) mercaptan, dodecyl mercaptan) | Thioether Pendants | rsc.orgacs.org |
| Poly(itaconic anhydride) | Amination | Amines (e.g., diethyl amine, n-butyl amine) | Amic Acid/Imide | wiley.com |
| Poly(itaconic anhydride) | Esterification | Alcohols | Ester | wiley.com |
| Alkyne-functionalized Itaconate Copolymer | Click Chemistry (CuAAC) | Azide-containing molecules | Triazole Linkages | rsc.orgrsc.org |
Influence on Polymer Architecture and Morphology
The incorporation of this compound into polymers has a profound influence on both the macromolecular architecture and the solid-state morphology of the resulting materials. Its ability to act as a comonomer, a crosslinking agent, or a branching unit allows for the creation of diverse polymer structures, including linear copolymers, branched polymers, and densely crosslinked networks. tuni.firesearchgate.netmdpi.comnih.gov
The specific architecture of the itaconic acid-based component can significantly alter the properties of polymer blends. A study involving blends of poly(lactic acid) (PLA) with various itaconic acid-based architectures—including the monomer (IA), a linear homopolymer (PIA), a copolymer (Cop-IA), and a crosslinked network (Net-IA)—demonstrated this influence. mdpi.comnih.gov The rheological properties, such as complex viscosity, were markedly different depending on the itaconic acid architecture used. mdpi.comnih.gov The blends containing the copolymer and the crosslinked network exhibited the highest viscosity, suggesting stronger interactions and structural changes within the PLA matrix. mdpi.comnih.gov
Furthermore, the introduction of itaconic acid can directly affect the morphology, particularly the crystallinity, of the host polymer. In copolymers of acrylonitrile (B1666552) and itaconic acid (PAN-IA), an increase in the itaconic acid content led to a lower degree of crystallinity and smaller crystal size compared to pure polyacrylonitrile (B21495). mdpi.com This disruption of the regular polymer chain packing is a common effect of incorporating a comonomer. Conversely, in the PLA blends, the itaconic acid-based additives influenced the formation of fibrillar structures within the material. mdpi.comresearchgate.net The degree of crystallinity in these blends was also dependent on the additive's architecture, with the crosslinked network (Net-IA) and the copolymer (Cop-IA) promoting higher crystallinity than the simple monomer or linear homopolymer. mdpi.comnih.gov This indicates that the more complex itaconic acid structures can act as nucleating agents, facilitating the organization of PLA chains. mdpi.com
Table 3: Influence of Itaconic Acid (IA) Architectures on PLA Blend Properties
| PLA Blend Component | Architecture Type | Effect on Complex Viscosity (Relative to PLA) mdpi.comnih.gov | Effect on Crystallinity (Relative Ranking) mdpi.comnih.gov |
|---|---|---|---|
| Itaconic Acid (IA) | Monomer | Lower | Lower than Net-IA and Cop-IA |
| Poly(itaconic acid) (PIA) | Linear Homopolymer | Higher | Lowest |
| Poly(itaconic acid)-co-poly(methyl itaconate) (Cop-IA) | Copolymer | Highest | Higher than IA and PIA |
| Net-poly(itaconic acid)-ν-triethylene glycol dimethacrylate (Net-IA) | Crosslinked Network | Higher | Highest |
Catalysis and Catalytic Applications
Brønsted Acid Catalysis Mediated by 2-Ethenylbutanedioic Acid
As a dicarboxylic acid, this compound can function as a Brønsted acid catalyst, donating protons to facilitate chemical reactions. wikipedia.orgresearchgate.net This capability has been explored for various organic transformations, presenting a biodegradable and non-hazardous alternative to conventional mineral and Lewis acid catalysts. researchgate.netresearchgate.net
The application of this compound as a Brønsted acid organocatalyst has been demonstrated in multicomponent reactions, which are highly valued for their efficiency in building molecular complexity. researchgate.net One notable application is in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through the Biginelli reaction. researchgate.net This one-pot reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net Research has shown that itaconic acid effectively catalyzes this reaction, leading to excellent yields for a diverse range of aromatic and heterocyclic aldehydes. researchgate.net
Another significant application is the synthesis of 4H-isoxazol-5-one derivatives. researchgate.netbenthamdirect.com This multicomponent reaction combines an aldehyde, hydroxylamine (B1172632) hydrochloride, and ethyl acetoacetate. researchgate.net The use of itaconic acid as a catalyst, particularly in water and under ultrasound irradiation, has been shown to be a green and efficient method, reducing reaction times and improving yields. researchgate.netingentaconnect.com The catalyst demonstrates broad substrate tolerance, effectively facilitating the reaction for various aromatic and heterocyclic aldehydes. researchgate.net
The table below summarizes the scope of this compound as a Brønsted acid catalyst in these key multicomponent reactions.
| Reaction | Substrates | Product | Catalyst System | Key Features | Ref |
| Biginelli Reaction | Aldehydes, β-ketoesters, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones | Itaconic Acid | Environmentally benign, excellent yields, scalable to multi-gram level. | researchgate.net |
| Isoxazolone Synthesis | Aldehydes, Hydroxylamine HCl, Ethyl Acetoacetate | 4H-isoxazol-5-ones | Itaconic Acid / Water / Ultrasound | Green methodology, short reaction times, high yields, biodegradable catalyst. | researchgate.netbenthamdirect.com |
The catalytic action of this compound in these transformations follows the general principles of Brønsted acid catalysis. The carboxylic acid groups of itaconic acid donate protons, activating the substrates.
In the Biginelli reaction, the proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde with urea, forming an N-acyliminium ion intermediate. This electrophilic species then undergoes addition by the enol form of the β-ketoester. The final step is a cyclization and dehydration, again facilitated by the acidic medium, to yield the dihydropyrimidinone product. Itaconic acid's role is to protonate the aldehyde's carbonyl group, enhancing its electrophilicity and driving the reaction forward. researchgate.net
Similarly, in the synthesis of 4H-isoxazol-5-ones, itaconic acid is believed to protonate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by hydroxylamine. Subsequent condensation and cyclization with ethyl acetoacetate, facilitated by the acidic environment, leads to the final product. researchgate.net The decarboxylation of aconitic acid to itaconic acid itself proceeds through a classic acid-catalyzed mechanism for β,γ-unsaturated acids, highlighting the inherent nature of C-C double bonds and carboxylic groups to participate in acid-mediated transformations. carnegiescience.edu
Lewis Acid Catalysis Considerations
While this compound itself is a Brønsted acid, its derivatives are integral to systems involving Lewis acid catalysis. Lewis acids, which are electron-pair acceptors, are crucial in many industrial chemical processes. The interaction between itaconic acid derivatives and Lewis acidic centers, such as metal ions or metal sites in zeolites, is a key consideration in catalyst design and application. researchgate.netnih.govnih.gov
For instance, hafnium-containing BEA zeolites (Hf-BEA) have been shown to catalyze the self-aldol condensation of ethyl pyruvate (B1213749) to produce analogues of itaconic acid esters. acs.orgacs.org In this system, the open framework Hf(IV) sites are hypothesized to possess both strong Lewis acidity and weak Brønsted acidity. acs.org This dual functionality is crucial for the C-C bond coupling reaction. acs.orgacs.org The Lewis acidic sites activate the keto ester substrate, while the Brønsted acidity may participate in the subsequent dehydration steps. Studies using pyridine (B92270) adsorption coupled with MAS NMR spectroscopy on metal-substituted Beta zeolites help to characterize and quantify the Lewis acidity of these metal sites, which is critical for optimizing such catalytic processes. nih.govosti.gov
Furthermore, metal complexes involving itaconate ligands can exhibit Lewis acidic properties. The nature of the metal center and the coordination environment dictates the strength and reactivity of the Lewis acid site. nih.gov The esterification of itaconic acid with various alcohols is often catalyzed by solid acids that possess both Brønsted and Lewis acid sites, such as sulfated metal oxides modified with lanthanide ions (e.g., Ln~SO₄²⁻/TiO₂-SiO₂). researchgate.net The Lewis acid sites on the catalyst surface are thought to coordinate with the carbonyl oxygen of the carboxylic acid, facilitating the nucleophilic attack by the alcohol.
The table below outlines examples where Lewis acidity is a key consideration in reactions involving itaconic acid and its derivatives.
| Catalytic System | Reaction | Role of Lewis Acid | Substrate | Product | Ref |
| Hf-BEA Zeolite | Self-Aldol Condensation | Activates keto ester for C-C coupling | Ethyl Pyruvate | Itaconic Acid Ester Analogues | acs.orgacs.org |
| Ln~SO₄²⁻/TiO₂-SiO₂ | Esterification | Activates carboxylic acid group | Itaconic Acid, Alcohols | Itaconate Esters | researchgate.net |
| Monoalkyltin(IV) complexes | Polyesterification | Activation of monomers | Itaconic Acid Derivatives, Diols | Polyesters | researchgate.net |
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. This compound itself serves as a biodegradable, metal-free organocatalyst. researchgate.netresearchgate.net As detailed in Section 5.1, its Brønsted acidity allows it to catalyze multicomponent reactions for the synthesis of heterocyclic compounds like dihydropyrimidinones and isoxazolones. researchgate.netresearchgate.netbenthamdirect.comingentaconnect.com
Beyond its role as an acid catalyst, derivatives of itaconic acid are important substrates in organocatalyzed polymerizations. An organocatalyzed reversible complexation mediated polymerization (RCMP) has been developed for itaconates (esters of itaconic acid). ntu.edu.sgwiley.com This method uses alkyl iodides as initiators and an organic salt like tetrabutylammonium (B224687) iodide as the catalyst to produce polymers with controlled molecular weights and low dispersity. wiley.com This approach allows for the synthesis of well-defined linear and star-shaped polyitaconates, as well as rod-coil block copolymers, which are valuable as renewable and biocompatible materials. ntu.edu.sg
Heterogeneous Catalysis Systems Involving this compound Derivatives
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industry due to their ease of separation and recyclability. This compound and its derivatives are involved in various heterogeneous catalytic systems, both as reactants for conversion into value-added chemicals and as components of the catalyst itself.
One significant application is the catalytic hydrodeoxygenation of itaconic acid to 3-methyl-tetrahydrofuran (3-MTHF), a precursor for renewable isoprene (B109036). acs.org This multi-step process requires a multifunctional catalyst. A Pd-Re bimetallic catalyst supported on carbon (Pd-Re/C) has been shown to convert itaconic acid to 3-MTHF in a one-pot reaction with high yield. acs.orgacs.org In this system, palladium is active for the hydrogenation of C=C and C=O bonds, while rhenium promotes the ring-opening of an intermediate lactone. acs.org
Another key transformation is the decarboxylation of itaconic acid to produce methacrylic acid, an important industrial monomer. nih.govacs.org This reaction can be achieved with high selectivity using heterogeneous catalysts based on noble metals like palladium, platinum, or ruthenium supported on carbon. nih.gov
Furthermore, derivatives of itaconic acid are used to create functional polymers that can act as catalyst supports or as catalysts themselves. For example, an ultrafine fibrous polymer-supported catalyst has been developed by incorporating itaconic acid into a polymer matrix, which then acts as a solid acid catalyst. google.com In another approach, iodine supported on acidic alumina (B75360) has been proven effective as a recoverable and reusable heterogeneous catalyst for the aza-Michael addition of amines onto itaconate-containing polyesters, significantly reducing reaction times. frontiersin.org
The table below summarizes various heterogeneous catalytic systems involving this compound.
| Catalyst System | Reaction Type | Substrate | Product | Significance | Ref |
| Pd-Re/C | Hydrogenation/Hydrodeoxygenation | Itaconic Acid | 3-Methyl-tetrahydrofuran | Production of renewable isoprene precursor. | acs.orgacs.org |
| Pd/C, Pt/C, Ru/C | Decarboxylation | Itaconic Acid | Methacrylic Acid | Bio-based route to a key industrial monomer. | nih.gov |
| I₂/Al₂O₃ | Aza-Michael Addition | Itaconate Polyesters, Amines | Amine-functionalized Polyesters | Efficient modification of bio-based polymers. | frontiersin.org |
| 20% Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF | Esterification | Itaconic Acid, n-butanol | Monobutyl Itaconate | Highly selective and reusable catalyst for monomer synthesis. | rsc.org |
| Polymer-supported Itaconic Acid | Acid Catalysis | - | - | Creation of a solid, recyclable acid catalyst. | google.com |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, which are rooted in solving the Schrödinger equation, offer a first-principles approach to understanding the intrinsic properties of molecules. ornl.gov These methods have been instrumental in characterizing the electronic structure, conformational landscape, reaction pathways, and spectroscopic features of itaconic acid.
Electronic Structure and Molecular Conformation
Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively used to investigate the electronic structure and conformational preferences of itaconic acid. researchgate.neteurjchem.com These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity.
Studies have shown that the presence of the vinyl group in conjugation with one of the carboxylic acid groups influences the molecule's electronic properties. researchgate.net Theoretical geometry optimizations using various DFT functionals, such as B3LYP and PBE0, as well as Møller–Plesset perturbation theory (MP2), have been employed to determine the most stable conformations of itaconic acid and its derivatives. rsc.orgrsc.org For instance, computational analyses have revealed that for related dicarboxylic acids like succinic acid, several conformers can exist with varying relative energies and populations, a complexity that is also relevant to itaconic acid. aip.org The stability of different conformers is a balance of various intramolecular interactions, including hydrogen bonding between the carboxylic acid groups. scirp.org
| Conformer | ΔE (kJ/mol) | ΔG at 298 K (kJ/mol) | Population (%) |
|---|---|---|---|
| *tt-Gaa | 0.0 | 0.0 | 40 |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry plays a vital role in mapping out the reaction pathways for the synthesis and transformation of itaconic acid. By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and kinetics of a reaction. acs.org
For example, theoretical studies have been conducted on the biosynthesis of itaconic acid, which involves the decarboxylation of cis-aconitic acid. mdpi.com Quantum chemical calculations can help elucidate the enzymatic mechanism by modeling the active site and the interactions with the substrate. Furthermore, the chemical synthesis of itaconic acid derivatives, such as through Wittig-type reactions, has been investigated computationally to understand the reaction mechanism and stereoselectivity. mdpi.com Transition state calculations have also been employed to study the isomerization of itaconic anhydride (B1165640) to citraconic anhydride, providing insights into the thermodynamic stability and reaction barriers. rsc.org
Spectroscopic Property Prediction (excluding basic identification data)
Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation and detailed analysis.
Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level have shown good agreement with experimental data for itaconic acid derivatives and their copolymers. scielo.org These calculations can help in assigning specific signals in complex spectra and understanding the influence of the local chemical environment on the chemical shifts. scielo.org Similarly, theoretical calculations of infrared (IR) and Raman spectra can aid in the interpretation of experimental vibrational spectra by assigning specific vibrational modes to the observed bands. researchgate.net Time-dependent DFT (TD-DFT) methods are used to predict electronic transitions, which are fundamental to understanding UV-Vis absorption spectra. researchgate.net
| Group | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| Methoxy (middle of itaconate) | 51.9 | - |
| Methoxy (end of itaconate) | - | - |
Note: The original source provided a table with more detail, including different copolymer compositions. This is a simplified representation. scielo.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the time-dependent behavior of itaconic acid and its polymers in various environments.
Polymerization Process Simulation
MD simulations have been employed to investigate the polymerization of itaconic acid and its derivatives. acs.org These simulations can provide insights into the spatial arrangement of monomer units and the conformational properties of the resulting polymer chains. acs.org For instance, MD simulations have been used to study the formation of pre-polymerization complexes, which can help in understanding the initial steps of polymerization. biolscigroup.us By simulating the polymer in a solution, researchers can study the chain conformation and hydration structure of polymers like poly(itaconic acid). google.com
Solvent Effects and Solvation Dynamics
The behavior of itaconic acid in solution is critical for many of its applications. MD simulations are a powerful tool to study the interactions between itaconic acid and solvent molecules. These simulations can reveal details about the solvation shell, hydrogen bonding networks, and the influence of the solvent on the conformation of the itaconic acid molecule. unila.ac.id For example, simulations can be used to understand the solubility of itaconic acid in different organic solvents by examining the intermolecular interactions. researchgate.net Furthermore, MD simulations have been used to investigate the adsorption of itaconic acid-based dispersants onto surfaces, which is relevant for applications in materials science. researchgate.net Studies on poly(itaconic acid) in aqueous solution have provided insights into its chain conformation and hydration structure. google.com
Intermolecular Interactions and Self-Assembly
The intermolecular interactions of 2-ethenylbutanedioic acid are primarily governed by its two carboxylic acid functional groups and the carbon-carbon double bond. These features allow for a variety of non-covalent interactions, with hydrogen bonding being the most significant. The molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers and larger aggregates.
Studies on dicarboxylic acids have shown that they can form both ring-like and chain-like conformers, with intermolecular interactions playing a crucial role in stabilizing these structures, particularly in the condensed phase. acs.org For instance, in the solid state, this compound molecules are likely to arrange in a network of hydrogen bonds. The presence of water can further mediate these interactions, with water molecules forming bridges between the carboxylic acid groups. libretexts.org
Self-assembly is a key characteristic of this compound and its derivatives, driven by these intermolecular forces. In biological systems, the self-assembly of enzymes involved in the itaconic acid biosynthesis pathway has been explored to enhance production. acs.orgnih.gov By creating multi-enzyme complex reactors through self-assembly, the efficiency of the metabolic pathway can be improved. acs.org This demonstrates the potential of harnessing the self-assembly properties of itaconic acid-related systems for biotechnological applications.
Molecular dynamics simulations of dicarboxylic acids at interfaces, such as the hexane/water interface, have provided insights into their self-assembly behavior. rutgers.edu These studies show that dicarboxylic acids can form a layer at the interface, with the hydrophilic carboxyl groups anchored in the aqueous phase and the carbon backbone oriented parallel to the interface. rutgers.edu The density of the acid molecules influences the phase behavior, with a transition from a gas-like to a liquid-like phase observed as the surface coverage increases. rutgers.edu
| Interaction Type | Description | Significance |
|---|---|---|
| Hydrogen Bonding | Strong dipole-dipole interaction between the hydrogen of a carboxyl group and the oxygen of another. libretexts.org | Primary driving force for dimer formation and self-assembly into larger structures. libretexts.org |
| van der Waals Forces | Include London dispersion forces and dipole-dipole interactions. libretexts.org | Contribute to the overall stability of molecular aggregates and condensed phases. |
| π-π Stacking | Potential interaction between the electron clouds of the C=C double bonds in adjacent molecules. | Can influence the packing of molecules in the solid state and in aggregates. |
| Ion-Dipole Interactions | Occur when the carboxylic acid groups are deprotonated, interacting with polar molecules like water or cations. wikipedia.org | Important in aqueous solutions and in the presence of salts. wikipedia.org |
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) has proven to be a valuable tool for elucidating the reaction mechanisms involving this compound. nih.gov DFT calculations allow for the determination of transition state geometries and activation energies, providing detailed insights into reaction pathways that may be difficult to probe experimentally. nih.gov
One area where DFT has been applied is in the study of the polymerization of itaconic acid derivatives. uni-freiburg.de For instance, DFT calculations have been used to model the structural and thermodynamic properties of initiators used in atom transfer radical polymerization (ATRP) of itaconate monomers. uni-freiburg.de These theoretical studies complement experimental findings and help in the design of more efficient polymerization processes.
DFT has also been employed to investigate the cyclization mechanism of copolymers containing itaconic acid, such as poly(acrylonitrile-co-itaconic acid). mdpi.com These studies explore whether the reaction proceeds through a direct or an autocatalytic mechanism, providing fundamental understanding of the thermal stabilization of these polymers. mdpi.com
In the context of sensor development, DFT studies have been used to understand the interaction of itaconic acid with other molecules in colorimetric sensors. rsc.org For example, in a Griess reaction-based sensor for nitrite (B80452) and nitrate, DFT calculations demonstrated how itaconic acid facilitates the reaction and how the sensor molecules coordinate with metal ions to enhance detection efficiency. rsc.org The calculated HOMO-LUMO gaps provided insights into the stability and reactivity of the complexes formed. rsc.org
Furthermore, DFT has been used to study the adsorption of this compound on various surfaces. For example, investigations into the selective adsorption of glucose versus itaconic acid on amorphous silica (B1680970) surfaces have utilized DFT to understand the interaction mechanisms. researchgate.net
| Reaction/Process | System Studied | Key Findings from DFT | Reference |
|---|---|---|---|
| Copolymerization | Poly(acrylonitrile-co-itaconic acid) | Elucidation of the ionic cyclization mechanism (direct vs. autocatalytic). mdpi.com | mdpi.com |
| Colorimetric Sensing | Griess reaction with itaconic acid as acid source | Demonstrated enhanced charge transfer and stability of reaction intermediates. rsc.org | rsc.org |
| Adsorption | Itaconic acid on amorphous silica surfaces | Provided insights into selective adsorption mechanisms. researchgate.net | researchgate.net |
| Polymerization Initiation | ATRP of itaconate monomers | Modeled structural and thermodynamic properties of initiators. uni-freiburg.de | uni-freiburg.de |
Force Field Development and Molecular Mechanics
The development of accurate force fields is essential for performing reliable molecular mechanics and molecular dynamics (MD) simulations of systems containing this compound. acs.org While a specific force field exclusively for itaconic acid is not commonly cited, parameters for dicarboxylic acids are available in general force fields like AMBER, CHARMM, and GROMOS. These force fields are parameterized to reproduce experimental data and high-level quantum mechanical calculations for a wide range of organic molecules.
Molecular dynamics simulations, which rely on these force fields, have been used to study the behavior of dicarboxylic acids in various environments. acs.org For example, ab initio molecular dynamics (AIMD) has been used to assess the conformational landscape of dicarboxylic acids, highlighting the importance of intermolecular interactions in the condensed phase which are not fully captured by simple energy minimization. acs.org
MD simulations have also been instrumental in understanding the behavior of dicarboxylic acids at interfaces. A study on dodecanedioic acid at a hexane/water interface revealed details about its orientation, phase transitions, and the influence of charge on interfacial tension. rutgers.edu Such studies provide a framework for understanding how this compound might behave in similar multiphasic systems.
In the context of drug discovery and materials science, molecular docking and MD simulations have been used to evaluate the interaction of itaconic acid with biological targets and other molecules. biointerfaceresearch.com For instance, the anticancer potential of itaconic acid has been explored through docking studies with various proteins, followed by MD simulations to assess the stability of the ligand-protein complexes. biointerfaceresearch.com These simulations rely on force fields to describe the interactions between the atoms.
| Study Type | System | Key Insights | Reference |
|---|---|---|---|
| Ab Initio Molecular Dynamics | Dicarboxylic acids in vapor and condensed phases | Revealed the importance of intermolecular interactions in determining the conformational landscape. acs.org | acs.org |
| Molecular Dynamics | Dodecanedioic acid at hexane/water interface | Characterized orientation, phase transitions, and effect of charge on interfacial properties. rutgers.edu | rutgers.edu |
| Molecular Docking and MD | Itaconic acid with anticancer protein targets | Predicted binding affinities and stability of complexes. biointerfaceresearch.com | biointerfaceresearch.com |
Advanced Analytical Techniques for Characterization
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for elucidating the structural features of 2-ethenylbutanedioic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. emerypharma.com
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, specific chemical shifts and coupling patterns are expected for the vinyl and succinic acid protons. Experimental data for similar structures, such as 2-methylsuccinic acid, shows characteristic peaks for the different protons in the molecule. chemicalbook.com The Human Metabolome Database (HMDB) provides experimental ¹H NMR data for 2-vinylsuccinic acid in water, showing distinct peaks that can be assigned to the protons in the structure. hmdb.ca
¹³C NMR: The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. Distinct signals are anticipated for the carboxyl carbons, the carbons of the double bond, and the aliphatic carbons of the butanedioic acid backbone. rsc.orghmdb.ca Data for analogous compounds like succinic acid and L-aspartic acid in the HMDB show the expected chemical shifts for the carbon atoms. hmdb.cahmdb.ca
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule. wikipedia.orgresearchgate.net COSY spectra establish correlations between coupled protons, while HSQC spectra correlate proton signals with their directly attached carbon atoms. researchgate.netnih.gov These methods are vital for differentiating between isomers and confirming the precise arrangement of atoms. nih.govmeihonglab.com
Below is a table summarizing the expected NMR data for this compound based on typical chemical shift ranges and data from similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH | 10-13 (broad) | 170-185 |
| =CH- | 5.5-6.5 (multiplet) | 130-140 |
| =CH₂ | 5.0-6.0 (multiplet) | 115-125 |
| -CH- | 3.0-4.0 (multiplet) | 40-50 |
| -CH₂- | 2.5-3.5 (multiplet) | 30-40 |
Note: These are predicted values and can vary based on solvent and other experimental conditions. washington.edusigmaaldrich.comsigmaaldrich.com
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. bellevuecollege.edusavemyexams.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. youtube.com A broad O-H stretching band from the carboxylic acid groups would appear in the region of 2500-3300 cm⁻¹. libretexts.orglibretexts.orglibretexts.orgwikieducator.org The C=O stretching vibration of the carboxylic acid is expected to be a strong band around 1700-1760 cm⁻¹. libretexts.orglibretexts.orglibretexts.orgpg.edu.pl Additionally, C=C stretching from the ethenyl group would be observed around 1620-1680 cm⁻¹, and C-H stretching vibrations for both sp² and sp³ hybridized carbons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ respectively. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com The C=C double bond in the ethenyl group is expected to show a strong Raman scattering peak. researchgate.net The symmetric C=O stretching vibration of the carboxylic acid dimer may also be prominent. Raman spectroscopy is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. rsc.org
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) | 2500-3300 (weak) |
| Carboxylic Acid (-COOH) | C=O stretch | 1700-1760 (strong) | 1640-1680 (strong) |
| Ethenyl (-CH=CH₂) | C=C stretch | 1620-1680 (medium) | 1600-1650 (strong) |
| Ethenyl & Alkyl | C-H stretch | 2850-3100 (medium) | 2850-3100 (strong) |
| Carboxylic Acid (-COOH) | C-O stretch | 1210-1320 (strong) | - |
| Carboxylic Acid (-COOH) | O-H bend | 910-950 (medium) | - |
Note: Intensities are denoted as strong, medium, or weak. americanpharmaceuticalreview.comwpmucdn.comnih.gov
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for separation and identification.
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would provide a molecular ion peak corresponding to the mass of this compound (C₆H₈O₄, molecular weight: 144.12 g/mol ). The fragmentation pattern would offer structural information, with characteristic losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For instance, a derivative, 2-[2,2-bis(4-fluorophenyl)ethenyl]butanedioic acid, has a determined molecular weight of 332.3 g/mol . nih.gov
GC-MS: Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile derivatives of this compound, such as its methyl or ethyl esters. nist.gov The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification. This technique is valuable for purity assessment and identifying byproducts.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific technique for analyzing non-volatile compounds like this compound directly in solution. The liquid chromatograph separates the analyte from the sample matrix. The first mass spectrometer (MS1) can be set to select the molecular ion of this compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass spectrometer (MS2), providing a unique fragmentation pattern that confirms the identity of the compound.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. gdckulgam.edu.inmsu.eduijnrd.org The primary chromophore in this compound is the carbon-carbon double bond (C=C) of the ethenyl group, which is in conjugation with the carbonyl (C=O) of the carboxylic acid.
This conjugation is expected to result in a π → π* transition, leading to an absorption maximum in the UV region, likely around 200-220 nm. The exact wavelength and intensity of absorption can be influenced by the solvent and the pH of the solution. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the compound, allowing for its quantification in solution. libretexts.org
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of this compound and for the analysis of its purity.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. europa.eu For the analysis of this compound, which is a relatively non-volatile dicarboxylic acid, derivatization is typically required to convert it into a more volatile form, such as its methyl or ethyl ester.
Once derivatized, the sample can be injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the stationary phase (a high-boiling liquid coated on a solid support) and the mobile phase (the carrier gas). The retention time, the time it takes for a component to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the component, allowing for quantitative analysis of purity and the detection of any volatile impurities. shimadzu.comchromforum.org
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for evaluating the thermal stability, phase transitions, and polymerization energetics of this compound derivatives and polymers.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about the thermal stability and decomposition behavior of materials. nih.govatlantis-press.com For polymers derived from this compound, TGA is used to assess how structural modifications, such as copolymerization or the formation of composites, influence their stability at elevated temperatures. nih.govresearchgate.net
Studies on copolymers of itaconic anhydride (B1165640) (a derivative of this compound) with methyl methacrylate (B99206) and acrylamide (B121943) have shown that the incorporation of the itaconic moiety affects the thermal stability of the resulting polymers. nih.govresearchgate.net For example, TGA of poly(itaconic anhydride-co-acrylamide) copolymers revealed that thermal stability increases with a higher content of itaconic anhydride, attributed to the bulky nature of the group. researchgate.net Similarly, copolymers of polyacrylonitrile (B21495) and this compound (PAN-IA) exhibit higher thermal stability than PAN homopolymer, which is beneficial for the production of carbon fibers. mdpi.comresearcher.lifenih.gov The TGA results for PAN-IA copolymers showed a higher residual weight at the same temperature compared to the homopolymer. mdpi.com The thermal degradation of poly(itaconic acid) alkali metal salts has also been investigated, indicating they are thermally more stable than the parent poly(itaconic acid). akjournals.com TGA of gold nanocomposite hydrogels based on this compound showed a multi-stage decomposition process, starting with the loss of water, followed by decarboxylation, and finally the degradation of the polymer backbone at higher temperatures. scispace.com
Table 2: TGA Findings for this compound-Based Polymers
| Polymer System | Key Observation | Decomposition Temperature/Range | Reference |
|---|---|---|---|
| Poly(itaconic acid-m-phenylenediamine) | Slow decomposition begins above 245°C, becomes rapid around 300°C. | Peak decomposition at 370°C (-20.37 %/min). | atlantis-press.com |
| Poly(acrylonitrile-co-itaconic acid) (PAN-IA) | Higher thermal stability and residual weight compared to PAN homopolymer. | Lower rate of weight loss at 280–325°C. | mdpi.comresearcher.lifenih.gov |
| Poly(itaconic anhydride-co-acrylamide) | Thermal stability increases with higher itaconic anhydride content. | Major weight loss for PAITA9 between 380-440°C. | researchgate.net |
| Itaconic acid-based gold nanocomposite hydrogels | Multi-stage decomposition: water loss, decarboxylation, polymer degradation. | 1st stage: 40–199°C; 2nd stage: 277–374°C; 3rd stage: 417–554°C. | scispace.com |
Differential Scanning Calorimetry (DSC) is employed to study phase transitions and the energetics of processes like polymerization and cyclization. nih.govmdpi.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound-based polymers, DSC provides valuable data on glass transition temperatures (Tg), melting points, and the heats of reaction (enthalpy, ΔH). nih.govresearchgate.net
The analysis of copolymers of itaconic anhydride with methyl methacrylate showed that the glass transition temperature (Tg) increased from 73°C to 110°C as the itaconic anhydride ratio was increased, indicating a change in the polymer's chain flexibility. nih.gov In the study of poly(acrylonitrile-co-itaconic acid) (PAN-IA) copolymers, DSC revealed that the inclusion of this compound significantly influences the thermal behavior during stabilization, which is a critical step in carbon fiber production. mdpi.comresearcher.liferesearchgate.net The initial exothermic temperature (Ti) for cyclization reactions was found to be lower for PAN-IA copolymers compared to the PAN homopolymer. mdpi.comnih.gov For instance, in an air atmosphere, the Ti of a PAN-IA copolymer was 192.4°C, much lower than the 238.1°C for the PAN homopolymer. mdpi.comresearcher.lifenih.gov This effect is attributed to the carboxylic acid groups of the comonomer, which can initiate cyclization at lower temperatures. researchgate.net
Table 3: DSC Parameters for Poly(acrylonitrile-co-itaconic acid) Copolymers in Nitrogen Atmosphere
| Polymer | Tᵢ (°C) | Tₘ (°C) | Tբ (°C) | ΔH (J/g) | ΔH/ΔT (J/g°C) | Reference |
|---|---|---|---|---|---|---|
| PAN Homopolymer | 267.0 | 277.3 | 281.5 | 567.1 | 39.1 | mdpi.com |
| PAN-IA0.5 | 260.5 | 273.1 | 285.5 | 509.3 | 20.4 | mdpi.com |
| PAN-IA1.0 | 258.1 | 270.5 | 290.4 | 453.7 | 14.0 | mdpi.com |
Tᵢ: Initial exothermic temperature; Tₘ: Maximum peak temperature; Tբ: Final temperature; ΔH: Evolved heat; ΔH/ΔT: Velocity of evolving heat.
Morphological and Structural Characterization of Derived Materials
The performance of materials derived from this compound, particularly in applications like hydrogels and composites, is heavily dependent on their morphology and crystalline structure.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for visualizing the surface and internal morphology of materials at the micro- and nanoscale. SEM is widely used to examine the porous structure of this compound-based hydrogels and the particle morphology of its copolymers. mdpi.comnih.govscielo.brnih.gov
For hydrogels, SEM micrographs reveal a highly porous, interconnected network structure, which is fundamental to their swelling capacity and ability to encapsulate active substances. nih.govmdpi.com The morphology of these hydrogels can be tailored by adjusting the synthesis conditions. For instance, in poly(N-isopropylacrylamide/itaconic acid) hydrogels, the addition of this compound as a comonomer was found to increase the pore size compared to the homopolymer hydrogel. mdpi.com Similarly, SEM studies of poly(acrylonitrile-co-itaconic acid) copolymers synthesized by aqueous phase precipitation polymerization showed that the average particle size of the polymer increased with a higher feed content of this compound. mdpi.comresearcher.lifenih.gov TEM is also employed, often in conjunction with other techniques, to provide higher resolution imaging of the internal structure, such as the dispersion of nanoparticles within a polymer matrix. scispace.com For example, TEM has been used to characterize gold nanoparticles embedded within this compound-based hydrogels. scispace.com
Table 4: Morphological Observations of this compound-Derived Materials
| Material | Technique | Observation | Reference |
|---|---|---|---|
| Poly(acrylonitrile-co-itaconic acid) | SEM | Average particle size increases with increasing itaconic acid content. | mdpi.comresearcher.lifenih.gov |
| Poly(itaconic acid-g-ethylene glycol) Hydrogels | SEM | Characterization of crushed hydrogel microparticle size and morphology. | nih.gov |
| Ag-Poly(N-isopropylacrylamide/itaconic acid) Hydrogels | SEM | Highly porous, honeycombed morphology; porosity increases with itaconic acid content. | mdpi.com |
| Itaconic acid-based hydrogel-silver nanocomposites | SEM | Characterization of surface morphology. | scielo.br |
| Itaconic acid-based gold nanocomposite hydrogels | SEM, TEM | Investigation of surface morphology (SEM) and embedded gold nanoparticles (TEM). | scispace.com |
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for probing the crystalline structure and nanoscale organization of materials. XRD provides information on the degree of crystallinity, crystal size, and lattice parameters, while SAXS is used to investigate larger-scale structures, such as the morphology of microphase-separated block copolymers or the arrangement of pores.
XRD analysis of poly(acrylonitrile-co-itaconic acid) copolymers has shown that the incorporation of this compound disrupts the regular packing of polyacrylonitrile chains. mdpi.comresearcher.lifenih.gov This results in a lower degree of crystallinity and a smaller crystal size compared to the PAN homopolymer. mdpi.comnih.gov This structural change is significant as it affects the subsequent thermal processing of the polymer into carbon fibers. mdpi.com XRD is also used to confirm the amorphous nature of hydrogel polymer networks and to identify the crystalline structure of any incorporated nanoparticles, such as face-centered cubic silver nanoparticles in hydrogel nanocomposites. scielo.brresearchgate.net
SAXS has been effectively used to study the self-assembly of periodically grafted polyesters derived from this compound. iisc.ac.in These studies revealed that amphiphilic copolymers with crystallizable alkylene backbones and grafted polyethylene (B3416737) glycol segments form well-defined lamellar morphologies. iisc.ac.in Importantly, the inter-lamellar spacing in these nanostructures could be controlled by varying the length of the grafted segments, demonstrating a method to engineer nanoscale dimensions. iisc.ac.in
Table 5: Structural Characterization of this compound-Derived Materials by XRD and SAXS
| Material | Technique | Key Finding | Reference |
|---|---|---|---|
| Poly(acrylonitrile-co-itaconic acid) | XRD | Lower degree of crystallinity and smaller crystal size with increased itaconic acid content. | mdpi.comresearcher.lifenih.gov |
| Starch-Itaconic Acid Films | XRD | Analysis of crystalline structure of films produced by in-situ polymerization. | researchgate.net |
| Hydrogel-Silver Nanocomposites | XRD | Broad peak indicates amorphous polymer network; sharp peaks confirm crystalline silver nanoparticles. | scielo.br |
| Periodically Grafted Polyesters | SAXS | Lamellar morphologies observed; inter-lamellar spacing increases with graft length. | iisc.ac.in |
Environmental Behavior and Biogeochemical Cycling
Biodegradation Pathways and Mechanisms in Natural Systems
Itaconic acid is considered to be readily biodegradable. europa.eu Studies have shown that it can be completely degraded by microorganisms in a relatively short period. europa.eu For instance, one study observed 100% biodegradation after 18 days. europa.eu The degradation process involves its conversion to itaconyl-CoA, which is then further metabolized into common cellular components like pyruvate (B1213749) and acetyl-CoA. researchgate.net This breakdown is facilitated by specific enzymes produced by various bacteria and fungi. researchgate.netpnas.org Some bacterial pathogens have even developed pathways to degrade itaconate as a resistance mechanism. pnas.orgnih.gov
The biodegradation of itaconic acid can be influenced by the presence of other substances. For example, in some engineered systems, the degradation of certain pollutants is enhanced by the presence of itaconic acid, which acts as a carbon source for the degrading microbes. navy.mil
Abiotic Degradation Processes (e.g., photolysis, hydrolysis)
Abiotic degradation refers to the breakdown of a substance by non-biological processes. For itaconic acid, these processes can include hydrolysis and photolysis.
Hydrolysis: The ester linkages in polymers derived from itaconic acid can be broken down through hydrolysis, a process where water molecules break the chemical bonds. nih.gov The rate of hydrolysis can be influenced by pH, with an increase in pH leading to a slight increase in the release of degradation products. nih.gov Research has also explored the development of plastics from itaconic acid that undergo enhanced hydrolysis when exposed to sunlight, offering a potential solution to plastic pollution. shimadzu.com
Photolysis: Exposure to ultraviolet (UV) light can also contribute to the degradation of materials containing itaconic acid. shimadzu.com This light-induced degradation can lead to the breakdown of the polymer structure. shimadzu.com
Transport and Distribution in Environmental Compartments (e.g., soil, water)
The movement and distribution of itaconic acid in the environment are largely governed by its physical and chemical properties.
Table 1: Physicochemical Properties of Itaconic Acid
| Property | Value | Source |
|---|---|---|
| Molar Mass | 130.1 g/mol | solubilityofthings.com |
| Melting Point | 165-168 °C | chemicalbook.com |
| Water Solubility | 83.1 g/L | atamanchemicals.com |
| logP | -0.301 at 20°C | chemicalbook.com |
| pKa1 | 3.84 | atamanchemicals.com |
Water: Itaconic acid is highly soluble in water, which means it can be easily transported in aquatic systems. solubilityofthings.comatamanchemicals.com Its high water solubility suggests that it will tend to move with groundwater. cdc.gov The pH of the water can affect its solubility; in more basic conditions, its solubility can increase further. solubilityofthings.com
Soil: The mobility of itaconic acid in soil is expected to be high due to its low octanol-water partition coefficient (logP), which indicates a low tendency to adsorb to soil organic matter. chemicalbook.comscbt.com However, its interaction with soil can be complex. In some cases, it can be retained in the soil through various mechanisms. researchgate.net The presence of certain minerals and the pH of the soil can influence its transport. www.wa.gov.auwaterquality.gov.au For instance, in acidic soil conditions, the mobility of similar organic acids can be affected by interactions with soil components. nih.gov
Transformation Products and Environmental Persistence
During its degradation, itaconic acid is broken down into smaller, less complex molecules. In biological systems, the ultimate transformation products are typically carbon dioxide and water. nih.gov However, under certain conditions, intermediate products can be formed. For example, the degradation of polymers containing itaconic acid can release oligomers and monomeric lactic acid and itaconic acid. nih.gov
In some microbial pathways, itaconic acid is converted to itaconyl-CoA, which is then further metabolized. researchgate.net In specific fungal species, itaconic acid can be transformed into other compounds like 2-hydroxyparaconic acid and itatartaric acid. nih.gov
Due to its ready biodegradability, itaconic acid is not expected to persist in the environment for long periods. europa.euoecd.org Its breakdown by microorganisms ensures its removal from soil and water systems. oecd.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2-Ethenylbutanedioic acid |
| 2-hydroxyparaconic acid |
| Acetyl-CoA |
| Itaconic acid |
| Itaconyl-CoA |
| Itatartaric acid |
| Lactic acid |
Emerging Applications and Future Research Directions
Advanced Materials Development (e.g., specialty polymers, hydrogels)
The functional groups of itaconic acid allow it to be a prime candidate for the synthesis of advanced materials, particularly specialty polymers and hydrogels. wordpress.com It serves as a sustainable substitute for petroleum-derived monomers like acrylic and methacrylic acid in the production of resins, biodegradable plastics, coatings, and adhesives. researchgate.netmdpi.comriverlandtrading.com
Specialty Polymers: Researchers have extensively studied the polymerization of itaconic acid and its derivatives to create new renewable materials. wordpress.com Polyesters derived from itaconic acid are gaining interest for applications such as UV-curing resins for coatings and inks, thermally curing compositions, and as alternatives to acrylated polyesters. rsc.org For instance, monomethyl itaconated epoxidized soybean oil (IESO) has been synthesized as a "greener" thermoset, exhibiting good copolymerization ability and resulting in materials with high glass transition temperatures and moduli. acs.orgpolymer.cn The inherent functionalities of itaconic acid also enable its use in creating thermosets through both UV and thermal curing when combined with other bio-based monomers like betulin. bohrium.com
Hydrogels: Itaconic acid is a key component in the development of "smart" or stimuli-responsive hydrogels. These materials can change their structure in response to environmental triggers like pH. nih.govnih.gov Anionic hydrogels based on poly(itaconic acid) can remain collapsed in acidic conditions and swell as the pH increases, making them ideal for applications like oral drug delivery, where they can protect sensitive molecules in the stomach and release them in the intestines. nih.govnih.gov
These hydrogels also show significant promise as superabsorbent polymers. acs.org A bio-based, cross-linked poly(itaconic acid) superabsorbent polymer demonstrated a remarkable water absorption capacity of 370.7 g/g and a reswelling capacity of 1713.8 g/g, indicating its potential in hygiene products and as a sustainable packaging material. acs.org Furthermore, itaconic acid-based hydrogels are being developed for environmental applications, such as the removal of heavy metals and pesticides from water. mdpi.com The incorporation of itaconic acid into hydrogel composites has been shown to improve their swelling, release characteristics, and mechanical properties. mdpi.com
Applications of Itaconic Acid-Based Advanced Materials
| Material Type | Key Features | Example Application | Reference |
|---|---|---|---|
| Specialty Polymers (Polyesters) | Renewable, enhanced functionality, suitable for UV/thermal curing | Coatings, inks, adhesives, shape memory polymers | rsc.org |
| Thermosets | Bio-based, low volatility alternative to acrylic acid-based systems | Composites from soybean oil, materials with betulin | acs.orgpolymer.cnbohrium.com |
| pH-Responsive Hydrogels | Swell or collapse based on pH, biocompatible | Targeted oral drug delivery systems | nih.govnih.govrsc.org |
| Superabsorbent Hydrogels | High water absorption and retention capacity, biodegradable | Hygiene products, commercial ice packs, agriculture | riverlandtrading.comacs.org |
| Decontamination Hydrogels | Efficient removal of pollutants | Water treatment for heavy metals and pesticides | mdpi.comresearchgate.netmdpi.com |
Sustainable Chemistry and Green Synthesis Initiatives
Itaconic acid is at the forefront of sustainable chemistry, primarily as a bio-based replacement for petrochemicals. mdpi.com Its production from renewable biomass through fermentation is a key advantage, contributing to a circular bioeconomy. mdpi.com A significant area of research focuses on using itaconic acid as a green alternative to acrylic acid. acs.orgacs.org For example, monomethyl itaconate, derived from itaconic acid, exhibits extremely low volatility compared to the highly volatile acrylic acid, reducing volatile organic compound (VOC) emissions during the production of materials like soybean oil-based thermosets. acs.orgpolymer.cnacs.org
Initiatives are underway to further integrate itaconic acid into high-value performance materials. The 'MethaForm'-project, for example, aims to advance the development of itaconic and methacrylic acid (which can be derived from itaconic acid) as building blocks for coatings and inks, replacing components currently sourced from fossil fuels. absfocalpoint.nl Computer-assisted design programs are also being developed to explore the synthesis of a wide range of sustainable, bio-based commodity chemicals, like solvents, starting from itaconic acid. rsc.org
Bio-Inspired Chemical Transformations
Researchers are drawing inspiration from biological systems to create novel materials and processes using itaconic acid. A notable example is the development of robust polymer adhesive nanocomposites. acs.org In this work, bioinspired multiple hydrogen bonds, mimicking the complementary pairing of nucleobases in DNA, were incorporated at the interface between an itaconic acid-based polymer and a nanofiller. acs.org This bio-inspired design allows for the efficient relaxation of interfacial stress, significantly enhancing the adhesive strength of the nanocomposite. acs.org
Another approach involves modifying the itaconic acid monomer to include "clickable" functional groups, such as alkynes. rsc.org This allows the resulting polymer to be easily functionalized using click chemistry, a set of reactions known for their high efficiency and specificity, often inspired by biological processes. This method opens a versatile pathway to new functional polymers, such as novel cationic polymers with potent antibacterial properties. rsc.org
Novel Catalytic Systems Design
The efficient conversion of itaconic acid into valuable chemicals and polymers is highly dependent on catalysis. Research in this area focuses on developing novel and more efficient catalytic systems for both the production and transformation of itaconic acid.
For polymerization, various catalysts have been explored, including enzymatic catalysts, which offer a greener alternative to traditional chemical catalysts, although challenges in reactivity and mass transfer remain. rsc.org For the synthesis of itaconic acid derivatives, Lewis acidic zeolites, such as Hf-BEA, have been shown to be stable and effective catalysts for producing itaconic acid ester analogues from keto esters. acs.org
In the realm of chemical transformations, multifunctional catalytic systems are being designed for the selective conversion of itaconic acid into other useful compounds. For example, a tunable ruthenium/triphos catalyst system has been successfully adapted to transform itaconic acid into 3-methyltetrahydrofuran (B83541) (3-MTHF) and methyl-butyrolactone (MBL), which are valuable bio-based chemicals. mpg.de
Furthermore, significant effort is being directed at the biological production of itaconic acid itself. Synthetic biology tools are being used to engineer new metabolic pathways in microorganisms like Escherichia coli and Yarrowia lipolytica to produce itaconic acid more efficiently and from a wider range of low-cost feedstocks, including acetate (B1210297) and lignin (B12514952). mdpi.comcragenomica.esnih.gov This includes the design of CRISPRi-mediated self-inducible systems and nitrogen starvation-detecting biosensors to dynamically regulate metabolic pathways, rerouting carbon from cell growth to itaconic acid production at the optimal time. nih.govnih.gov
Research in Catalytic Systems for Itaconic Acid
| Catalysis Area | Catalyst/System | Objective | Reference |
|---|---|---|---|
| Polymerization | Enzymatic catalysts (e.g., lipases) | Green synthesis of itaconic acid-based polyesters | rsc.org |
| Derivative Synthesis | Lewis acidic zeolites (Hf-BEA) | Stable catalysis for itaconic acid ester analogue synthesis | acs.org |
| Chemical Conversion | Ruthenium-based modular catalysts | Selective transformation of IA to valuable chemicals (3-MTHF, MBL) | mpg.de |
| Bioproduction | Engineered E. coli with synthetic pathways | Improve production efficiency from low-cost materials | cragenomica.es |
| Bioproduction | CRISPRi self-inducible system | Dynamically regulate metabolic flux for improved yield | nih.gov |
| Bioproduction | Engineered P. putida with biosensor | Enable production from lignin via dynamic metabolic control | nih.gov |
Interdisciplinary Research Opportunities
The full potential of 2-ethenylbutanedioic acid can only be realized through collaboration across multiple scientific and engineering disciplines. A holistic approach is necessary to develop economically feasible biorefinery processes, from feedstock to final product. researchgate.netnih.govmdpi.com This requires interdisciplinary research that combines:
Biotechnology and Metabolic Engineering: To create robust microbial strains that can efficiently produce itaconic acid from crude, low-cost substrates like lignocellulose. nih.govmdpi.com
Chemical Engineering: To design and optimize fermentation protocols, online analytics, and downstream purification processes that can handle impurities from crude feedstocks. researchgate.netmdpi.com
Materials Science: To synthesize and characterize novel polymers, composites, and hydrogels, linking their molecular structure to their macroscopic properties and performance in various applications. mdpi.comresearchgate.netmdpi.com
Catalysis and Organic Synthesis: To develop new catalytic routes for the selective transformation of itaconic acid into a wide range of high-value chemicals and functional materials. rsc.orgacs.org
Biomedical Engineering: To explore the use of biodegradable and biocompatible itaconic acid-based polymers and hydrogels for applications in drug delivery, vaccine formulation, and tissue engineering. rsc.orggoogleapis.com
This integrated approach, linking fields like synthetic biology with process engineering and materials science, is crucial for overcoming the economic and technical hurdles that remain, ultimately enabling itaconic acid to replace petroleum-based chemicals on a larger scale. cragenomica.esresearchgate.netnih.gov
Q & A
Basic Research Question: How can researchers confirm the molecular structure of 2-Ethenylbutanedioic acid?
Methodological Answer:
To determine the molecular structure, employ a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to identify proton environments and carbon frameworks, focusing on the ethenyl (-CH=CH) and butanedioic acid (-CHCOOH) groups .
- Infrared (IR) Spectroscopy: Confirm functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm, C=O stretch at 1700–1750 cm) .
- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular formula (CHO) and fragmentation patterns .
- X-ray Crystallography: Resolve the spatial arrangement of atoms for unambiguous structural confirmation .
Basic Research Question: What are the standard analytical methods for quantifying this compound in complex mixtures?
Methodological Answer:
Quantification requires chromatographic separation paired with detection systems:
- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection at 210–220 nm (carboxylic acid absorption) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the compound (e.g., methyl esterification) to enhance volatility for GC analysis .
- Calibration Curves: Prepare standard solutions (0.1–10 mM) and validate linearity (R > 0.99) .
- Internal Standards: Add deuterated analogs (e.g., d-succinic acid) to correct for matrix effects .
Basic Research Question: What synthesis protocols are established for this compound?
Methodological Answer:
A typical synthesis involves:
- Step 1: Alkylation of Maleic Anhydride
React maleic anhydride with vinyl magnesium bromide under inert conditions to form 2-ethenylmaleic anhydride . - Step 2: Hydrolysis
Hydrolyze the anhydride in aqueous HCl to yield this compound. - Purification: Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, ethyl acetate:hexane) .
- Yield Optimization: Monitor reaction kinetics via TLC and adjust temperature (60–80°C) and stoichiometry .
Advanced Research Question: How to design experiments investigating the reactivity of this compound under varying conditions?
Methodological Answer:
Adopt a factorial design of experiments (DOE) to systematically explore variables:
- Independent Variables: pH (2–10), temperature (25–100°C), solvent polarity (water, DMSO, ethanol) .
- Dependent Variables: Reaction rate (measured via HPLC), product distribution (e.g., isomerization or decarboxylation) .
- Control Experiments: Use argon-purged reactors to eliminate oxidative side reactions .
- Data Analysis: Apply ANOVA to identify significant factors and interaction effects .
Advanced Research Question: How to resolve contradictions in reported thermodynamic properties (e.g., ΔHf_ff, solubility) of this compound?
Methodological Answer:
Address discrepancies through comparative analysis and error evaluation:
- Replicate Studies: Repeat measurements under standardized conditions (IUPAC guidelines) for enthalpy of formation (ΔH) using bomb calorimetry .
- Solubility Analysis: Use shake-flask methods at 25°C in triplicate, comparing results with literature values .
- Error Sources: Quantify instrumental uncertainty (e.g., ±0.1°C in temperature probes) and purity of reagents (e.g., HPLC-grade solvents) .
- Meta-Analysis: Statistically aggregate data from multiple studies (e.g., weighted mean with confidence intervals) .
Advanced Research Question: What computational methods predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
Leverage quantum mechanics/molecular mechanics (QM/MM) and docking simulations:
- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G* level to model electronic interactions (e.g., H-bonding with enzymes) .
- Molecular Docking: Use AutoDock Vina to simulate binding affinities with proteins (e.g., succinate dehydrogenase) .
- Validation: Compare predicted binding modes with crystallographic data (if available) .
- Dynamic Simulations: Run 100-ns molecular dynamics (MD) trajectories to assess stability of ligand-protein complexes .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
